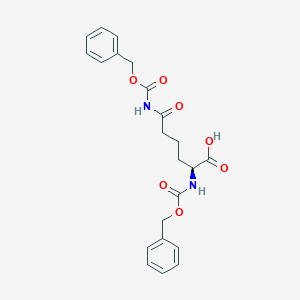

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-oxo-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c25-19(24-22(29)31-15-17-10-5-2-6-11-17)13-7-12-18(20(26)27)23-21(28)30-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,23,28)(H,26,27)(H,24,25,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZGUCKHGQNWDY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551701 | |

| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88462-80-0 | |

| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Amino Acids

In the intricate field of peptide synthesis and the development of peptide-based therapeutics, the precise assembly of amino acid sequences is paramount. This necessitates the use of protecting groups to temporarily mask reactive functionalities, thereby preventing unwanted side reactions and ensuring the regioselective formation of peptide bonds. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of protecting group chemistry due to its stability under a range of conditions and its facile removal.

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a derivative of L-homoglutamine where both the α-amino group (N2) and the δ-amino group of the side chain (N6) are protected by benzyloxycarbonyl groups. This dual protection strategy is crucial for incorporating homoglutamine residues into peptide chains, particularly in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Understanding the chemical properties of this compound is therefore essential for its effective utilization in the synthesis of complex peptides and other bioactive molecules.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is critical for its handling, storage, and application in chemical reactions.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | (2S)-2,6-bis[(phenylmethoxy)carbonylamino]hexanamide | |

| CAS Number | 88462-80-0 | [1] |

| Molecular Formula | C22H24N2O7 | [1] |

| Molecular Weight | 428.44 g/mol | [1] |

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in Chloroform and Methanol. | |

| Melting Point | 135 - 137 °C (for the related compound N(alpha)-Benzyloxycarbonyl-L-glutamine) | [3][4] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. For long-term storage, refrigeration is recommended. | [2] |

Spectroscopic and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzyl groups (typically in the range of 7.2-7.4 ppm). The benzylic methylene protons (CH2) adjacent to the carbamate oxygen will appear as singlets around 5.1 ppm. The protons of the homoglutamine backbone will exhibit complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carbamate groups (around 156 ppm) and the amide and carboxylic acid carbons. The aromatic carbons will resonate in the 127-136 ppm region, while the benzylic carbons will be observed around 67 ppm. The aliphatic carbons of the homoglutamine core will appear at higher field.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate, amide, and carboxylic acid groups (typically in the region of 1650-1750 cm⁻¹). N-H stretching vibrations will be observed around 3300 cm⁻¹. The aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern will likely show losses of the benzyl groups and other characteristic fragments of the molecule.

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the Cbz protecting groups and the carboxylic acid functionality.

Stability of the Cbz Protecting Group

The benzyloxycarbonyl group is known for its robustness under a variety of reaction conditions, which is a key reason for its widespread use in peptide synthesis.

-

Acid Stability: The Cbz group is generally stable to moderately acidic conditions. However, it can be cleaved by strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA), although the latter often requires elevated temperatures.

-

Base Stability: The Cbz group is stable to most basic conditions used in peptide synthesis, including the conditions for Fmoc deprotection (e.g., piperidine in DMF).

-

Nucleophile Stability: It is generally resistant to nucleophilic attack.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step in the synthesis of the final peptide. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

-

Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This process should be repeated three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm) at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Caption: Workflow for the deprotection of a Cbz-protected amine.

Reactivity of the Carboxylic Acid

The free carboxylic acid group of this compound can be activated for peptide bond formation using standard coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-homoglutamine with benzyl chloroformate (Cbz-Cl) under basic conditions. This is a standard Schotten-Baumann reaction.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve L-homoglutamine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate or sodium hydroxide (a slight excess to maintain basic pH) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (at least 2.2 equivalents) dropwise, ensuring the temperature remains below 5 °C. The pH of the reaction mixture should be monitored and maintained in the basic range by the concomitant addition of base.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product should precipitate out of the solution.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.[5]

Caption: General workflow for the Cbz-protection of an amino acid.

Applications in Drug Development and Research

This compound is a valuable building block for the synthesis of peptides containing homoglutamine residues. Homoglutamine is a non-proteinogenic amino acid that can be incorporated into peptides to modulate their biological activity, conformational properties, and metabolic stability. Its use is particularly relevant in the design of peptide-based drugs, including enzyme inhibitors and receptor agonists or antagonists. The dual Cbz protection allows for its use in both solid-phase and solution-phase peptide synthesis, providing researchers with a versatile tool for creating novel peptide architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.[2]

Conclusion

This compound is a chemically robust and versatile protected amino acid that plays a significant role in modern peptide chemistry. Its well-defined chemical properties, including the stability of the Cbz protecting groups and the reactivity of the carboxylic acid, make it an indispensable tool for the synthesis of complex peptides. A thorough understanding of its synthesis, handling, and reactivity is crucial for researchers and scientists working in the field of drug development and biomedical research.

References

-

PubChem. L-Glutamine, N2-[(phenylmethoxy)carbonyl]-. [Link]

Sources

An In-Depth Technical Guide to N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine: Molecular Structure, Properties, and Synthetic Strategy

For researchers, scientists, and professionals in drug development, the precise control of reactive functional groups is paramount to the successful synthesis of complex biomolecules. Protected amino acids are fundamental tools in this endeavor, enabling the sequential and site-specific formation of peptide bonds. This guide provides a detailed technical overview of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, a key building block in synthetic peptide chemistry. We will delve into its molecular architecture, physicochemical properties, and the strategic rationale behind its synthesis, providing field-proven insights into its application.

Core Molecular Attributes of this compound

This compound is a derivative of the non-proteinogenic amino acid L-homoglutamine, where both the alpha-amino (Nα) and the side-chain amino (Nδ) groups are protected by benzyloxycarbonyl (Cbz or Z) groups. This dual protection strategy is critical for preventing unwanted side reactions at these nucleophilic sites during peptide synthesis.[1]

Molecular Structure and Weight

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₄N₂O₇ | [1][2] |

| Molecular Weight | 428.44 g/mol | [1][2] |

| CAS Number | 88462-80-0 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Appearance | White to off-white crystalline powder (Typical) | [3] |

The presence of the two benzyloxycarbonyl protecting groups significantly increases the molecular weight and alters the solubility profile compared to the parent L-homoglutamine molecule. These Cbz groups are known for their stability under a range of conditions, yet they can be selectively removed, a crucial feature in multi-step synthetic pathways.[1]

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group

The choice of a protecting group is a critical decision in synthetic chemistry. The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas, is a carbamate-based protecting group that has been a cornerstone of peptide synthesis for decades.[4] Its utility stems from a balance of stability and selective lability.

Expertise in Action: The Cbz group is installed to decrease the nucleophilicity of the amine nitrogen atoms. By converting the amines into carbamates, their propensity to engage in undesired reactions, such as forming amide bonds at the wrong position during a coupling step, is effectively nullified. This protection is robust enough to withstand the conditions of peptide bond formation. The removal of the Cbz group is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or under strong acidic conditions (e.g., HBr in acetic acid), which often do not affect other protecting groups like tert-Butoxycarbonyl (Boc), demonstrating orthogonality in protecting group strategies.

Synthetic Protocol: N-Benzyloxycarbonylation of an Amino Acid Precursor

Step-by-Step Methodology

-

Dissolution of the Amino Acid: In a reaction vessel, dissolve L-homoglutamine in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, under cooling (0–5 °C). This deprotonates the amino and carboxylic acid groups, rendering the amino groups nucleophilic.[5]

-

Addition of the Protecting Group Reagent: Slowly add benzyl chloroformate (Cbz-Cl), the reagent that provides the benzyloxycarbonyl group, to the cooled solution while vigorously stirring. It is crucial to maintain the pH of the reaction mixture between 8 and 10 by the simultaneous addition of an aqueous base. This ensures that the amino groups remain sufficiently nucleophilic to attack the benzyl chloroformate.[5]

-

Reaction Monitoring and Work-up: The reaction is typically allowed to proceed for several hours. After completion, the reaction mixture is worked up to remove impurities. This often involves extraction with an organic solvent to remove unreacted benzyl chloroformate and other byproducts.[5]

-

Acidification and Isolation: The aqueous solution containing the N-benzyloxycarbonyl amino acid salt is then acidified (e.g., with HCl) to a pH of 4–5. This protonates the carboxyl group, causing the protected amino acid to precipitate out of the solution.[5]

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as water or aqueous ethanol, to yield the final high-purity this compound.[5]

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the N-benzyloxycarbonylation process.

Caption: A generalized workflow for the synthesis of N-benzyloxycarbonyl protected amino acids.

Applications in Research and Development

This compound is primarily utilized as a specialized building block in peptide synthesis. Its application is crucial in the construction of peptides containing the L-homoglutamine residue, which can be important for modulating the biological activity or conformational properties of the final peptide.

-

Peptide Synthesis: This protected amino acid is a key component in both solid-phase and solution-phase peptide synthesis.[6][4] It allows for the controlled, sequential addition of amino acids to a growing peptide chain.

-

Drug Development: As a derivative of a non-proteinogenic amino acid, it can be incorporated into peptide-based drug candidates to enhance their metabolic stability, modify their receptor-binding affinity, or alter their pharmacokinetic profiles.

-

Biochemical Research: It serves as a valuable tool for creating synthetic peptides used in studying enzyme mechanisms, protein-protein interactions, and for the development of novel biomaterials.[6]

The use of such protected amino acids ensures the high purity and structural integrity of the synthesized peptides, which is a non-negotiable requirement for therapeutic and advanced research applications.

Conclusion

This compound represents a classic yet indispensable tool in the arsenal of the synthetic chemist. A thorough understanding of its molecular structure, the function of its protecting groups, and the rationale behind its synthesis allows researchers to strategically incorporate this building block into complex molecular designs. This guide has provided a comprehensive overview to support scientists and drug development professionals in the effective application of this important chemical entity.

References

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

- Google Patents. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid.

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. peptide.com [peptide.com]

- 5. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

Synthesis and characterization of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine.

An In-depth Technical Guide to the Synthesis and Characterization of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine

Foreword

Welcome to this in-depth technical guide on the synthesis and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a comprehensive understanding of the underlying principles and practical considerations for the successful synthesis and rigorous characterization of this important, protected amino acid derivative. We will delve into the "why" behind each step, ensuring that the protocols are not just followed, but understood.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid L-homoglutamine, where both the alpha-amino and side-chain amino groups are protected by benzyloxycarbonyl (Cbz or Z) groups. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions and allowing for the controlled, sequential formation of peptide bonds. The Cbz group is favored for its stability under a range of conditions and its susceptibility to removal by catalytic hydrogenation, a clean and efficient deprotection method.

Chemical Structure and Properties

The structure of this compound is characterized by the L-homoglutamine backbone with Cbz groups attached to the nitrogen atoms at the 2nd and 6th positions.

-

Molecular Formula: C24H28N2O7

-

Molecular Weight: 456.49 g/mol

-

Appearance: Typically a white to off-white solid.

-

Solubility: Generally soluble in organic solvents like dichloromethane (DCM), ethyl acetate, and dimethylformamide (DMF), with limited solubility in water.

Significance and Applications

The primary application of this compound lies in its use as a building block in solid-phase and solution-phase peptide synthesis. The protected side chain is crucial for incorporating homoglutamine residues into peptide sequences, which can be of interest for creating peptidomimetics, developing novel therapeutic peptides, and studying enzyme mechanisms.

Synthesis of this compound

The synthesis of this compound involves the protection of the two amino groups of L-homoglutamine using benzyl chloroformate (Cbz-Cl) under basic conditions. The Schotten-Baumann reaction is a classic method for this type of transformation.

Principle of the Synthesis

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino groups of L-homoglutamine act as nucleophiles, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. The choice of base and solvent is critical to ensure good yields and minimize side reactions.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| L-Homoglutamine | ≥98% | Sigma-Aldrich |

| Benzyl Chloroformate | ≥95% | Alfa Aesar |

| Sodium Carbonate | Anhydrous, ≥99.5% | Fisher Scientific |

| 1,4-Dioxane | Anhydrous, ≥99.8% | VWR Chemicals |

| Ethyl Acetate | ACS Grade | EMD Millipore |

| Hexanes | ACS Grade | EMD Millipore |

| Hydrochloric Acid | Concentrated | J.T. Baker |

| Deionized Water |

Detailed Step-by-Step Experimental Protocol

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-homoglutamine (1 equivalent) in a solution of sodium carbonate (2.2 equivalents) in deionized water. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Protecting Agent: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (2.1 equivalents) dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C. A simultaneous addition of a solution of sodium carbonate in water may be necessary to maintain a basic pH.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with cold 1 M hydrochloric acid. The product should precipitate as a white solid or oil. Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or chloroform/petroleum ether. Alternatively, for higher purity, column chromatography on silica gel can be employed using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the product.

-

¹H NMR: Provides information on the number and environment of protons. Expected signals include those for the aromatic protons of the Cbz groups, the CH2 protons of the benzyl groups, the protons of the homoglutamine backbone, and the NH protons.

-

¹³C NMR: Shows the number of unique carbon atoms. Key signals will correspond to the carbonyl carbons of the Cbz and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the homoglutamine backbone.

| ¹H NMR Data Interpretation | |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.0-12.0 | COOH |

| ~7.3 | Aromatic protons (Cbz) |

| ~5.1 | CH2 (benzyl) |

| ~4.3 | α-CH |

| ~3.2 | δ-CH2 |

| ~2.2 | γ-CH2 |

| ~1.9 | β-CH2 |

| NH protons will appear as broad signals. |

| ¹³C NMR Data Interpretation | |

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | COOH |

| ~156 | C=O (Cbz) |

| ~136 | Aromatic C (ipso) |

| ~128 | Aromatic CH |

| ~67 | CH2 (benzyl) |

| ~53 | α-CH |

| ~40 | δ-CH2 |

| ~30 | β-CH2 |

| ~25 | γ-CH2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| IR Data Interpretation | |

| Frequency (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (amide) |

| ~3030 | C-H stretch (aromatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (urethane) |

| ~1530 | N-H bend (amide II) |

| ~1250 | C-O stretch (urethane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) is recommended.

| Mass Spectrometry Data Interpretation | |

| m/z | Assignment |

| 457.19 | [M+H]⁺ |

| 479.17 | [M+Na]⁺ |

| 495.15 | [M+K]⁺ |

Melting Point Analysis

The melting point is a good indicator of the purity of a solid compound. A sharp melting point range suggests a high degree of purity. The literature value for the melting point should be consulted for comparison.

Applications and Future Perspectives

This compound is a valuable reagent for the synthesis of peptides containing homoglutamine. These peptides can be used to:

-

Develop novel therapeutics: Peptides with modified amino acids can exhibit enhanced stability and biological activity.

-

Probe biological systems: Homoglutamine-containing peptides can be used as tools to study enzyme-substrate interactions and other biological processes.

-

Create new biomaterials: The unique properties of non-proteinogenic amino acids can be harnessed to create novel polymers and hydrogels with biomedical applications.

The continued development of efficient methods for the synthesis and purification of protected amino acids like this compound is crucial for advancing these fields.

Conclusion

The synthesis and characterization of this compound require a systematic and well-understood approach. By following the detailed protocols outlined in this guide and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this important building block for peptide synthesis and other applications. The insights provided into the rationale behind each step are intended to empower scientists to troubleshoot and optimize these procedures for their specific research needs.

References

-

Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

The Strategic Incorporation of L-Homoglutamine in Peptide Synthesis: A Technical Guide to N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of peptide architecture is fundamental to the advancement of therapeutics, biomaterials, and molecular probes. The incorporation of non-proteinogenic amino acids offers a powerful tool to modulate the structural and functional properties of synthetic peptides. Among these, L-homoglutamine (Hgn), a homolog of L-glutamine with an additional methylene group in its side chain, provides unique advantages in terms of conformational stability and biological activity. This technical guide provides an in-depth examination of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, a key building block for the seamless integration of homoglutamine into peptide sequences. We will explore the rationale behind its dual benzyloxycarbonyl (Cbz) protection strategy, detail its application in both solid-phase and solution-phase peptide synthesis, and discuss the downstream implications for the final peptide product.

Introduction: The Rationale for L-Homoglutamine in Peptide Design

While L-glutamine plays a crucial role in a myriad of biological processes, its inherent instability and propensity for cyclization to pyroglutamate can present challenges during peptide synthesis and purification.[1] Furthermore, peptides rich in glutamine can be susceptible to aggregation.[2] The introduction of L-homoglutamine serves as a strategic modification to overcome these limitations and introduce novel properties.

The additional methylene group in the side chain of homoglutamine can lead to:

-

Enhanced Stability: Peptides incorporating homo-amino acids often exhibit increased stability and a longer biological half-life.[3]

-

Increased Biological Activity: The altered side-chain length can lead to more favorable interactions with biological targets, potentially enhancing the peptide's efficacy.[3]

-

Modified Conformational Preferences: The longer side chain can influence the local peptide backbone conformation, which can be leveraged in the design of peptides with specific secondary structures.

This compound: A Chemist's Perspective

This compound is a derivative of L-homoglutamine where both the α-amino group (N2) and the side-chain amide nitrogen (N6) are protected by the benzyloxycarbonyl (Cbz or Z) group. This dual-protection scheme is a deliberate choice to ensure precise control over the reactivity of the amino acid during peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 88462-80-0 | [3] |

| Molecular Formula | C₂₂H₂₄N₂O₇ | [3] |

| Molecular Weight | 428.44 g/mol | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents like DMF, DCM |

The Cbz group, introduced by Bergmann and Zervas, was a foundational development in controlled peptide synthesis.[4] Its key advantages include:

-

Robustness: The Cbz group is stable to a wide range of reaction conditions, including the basic conditions often used in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]

-

Ease of Introduction: The protection reaction is typically straightforward and high-yielding.[4]

-

Orthogonality: The Cbz group can be removed under conditions that do not affect many other protecting groups, such as catalytic hydrogenolysis or strong acids like HBr in acetic acid.[4][6] This orthogonality is crucial for selective deprotection strategies.[7]

The decision to protect both the α-amino and side-chain amide with Cbz groups in this compound offers a key advantage in specific synthetic strategies, particularly in solution-phase synthesis or when a non-standard protection scheme is required.

Application in Peptide Synthesis

The utility of this compound extends to both major methodologies of peptide synthesis: solution-phase and solid-phase.

Solution-Phase Peptide Synthesis (SolPPS)

In solution-phase synthesis, the dual Cbz protection allows for a high degree of control.[8] The general workflow involves the selective deprotection of either the N-terminal or C-terminal protecting group of a peptide fragment, followed by coupling with another appropriately protected amino acid or peptide fragment.

Diagram 1: General Workflow for Solution-Phase Peptide Synthesis

Caption: Solution-phase peptide synthesis workflow.

For this compound, one could envision a strategy where the C-terminus is esterified, and then the N-terminal Cbz group is selectively removed for coupling. Alternatively, the free carboxyl group can be activated for coupling to the N-terminus of another amino acid or peptide. The side-chain Cbz group provides robust protection against unwanted side reactions during these steps.

Solid-Phase Peptide Synthesis (SPPS)

While Fmoc/tBu chemistry is the dominant strategy in modern SPPS, the use of Cbz-protected amino acids is still relevant, particularly for the synthesis of protected peptide fragments for subsequent ligation.[9]

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

This protocol assumes the final peptide will have the N-terminus protected by a Cbz group.

-

Resin Preparation: Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide resin for a C-terminal amide). Perform the standard synthesis of the peptide sequence up to the point of adding the final amino acid.

-

Final Coupling: For the final coupling step, use this compound.

-

Activation: Pre-activate this compound (1.5-3 equivalents relative to the resin substitution) with a suitable coupling reagent such as HBTU/HATU in the presence of a base like DIPEA in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected N-terminus of the peptide-resin and allow the reaction to proceed for 1-2 hours at room temperature.

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Cbz groups will remain intact under these conditions.

-

-

Purification: Purify the N-terminally Cbz-protected peptide by reverse-phase HPLC.

Diagram 2: SPPS Cycle for Incorporating the Final Cbz-Protected Residue

Caption: Final coupling cycle in SPPS.

Deprotection Strategies

The removal of the Cbz groups is a critical final step. The choice of method depends on the presence of other sensitive functional groups in the peptide.

Table 2: Deprotection Methods for Cbz Groups

| Method | Reagents & Conditions | Advantages | Considerations | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C catalyst in a solvent like methanol or ethanol | Very mild, neutral pH, byproducts are volatile (toluene and CO₂) | Not suitable for peptides containing sulfur or other catalyst poisons | [4] |

| Strong Acidolysis | HBr in acetic acid | Effective and rapid | Harsh conditions, can lead to side reactions | [6] |

| Lewis Acid-Mediated | AlCl₃ in hexafluoroisopropanol (HFIP) | Mild, selective in the presence of other reducible groups | Requires specific reagents | [6] |

Experimental Protocol: Catalytic Hydrogenolysis of a Cbz-Protected Peptide

-

Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the peptide).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.

Characterization and Analysis

The successful synthesis and purification of homoglutamine-containing peptides should be confirmed by a combination of analytical techniques:

-

Mass Spectrometry (MS): To verify the correct molecular weight of the final peptide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and to confirm the presence of the homoglutamine residue.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the incorporation of L-homoglutamine into synthetic peptides. The dual Cbz protection strategy provides robust protection and allows for flexibility in both solution-phase and solid-phase synthesis methodologies. The ability to introduce homoglutamine into peptide sequences opens up new avenues for the design of more stable and biologically active peptide-based therapeutics and research tools. As the demand for novel peptide structures with enhanced properties continues to grow, the strategic use of non-proteinogenic amino acids like homoglutamine, enabled by well-designed protected derivatives, will undoubtedly play an increasingly important role in the future of peptide chemistry and drug discovery.

References

- Albericio, F., van Abel, R., & Barany, G. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle. International Journal of Peptide and Protein Research, 35(3), 284-286.

- Cui, M., et al. (2025). Glutamine-derived peptides: Current progress and future directions. Food Science and Human Wellness, 14(1), 1-12.

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Cbz-Protected Amino Groups. Retrieved from [Link]

- Wang, Y., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Foods, 14(6), 888.

Sources

- 1. ペプチドの設計 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Glutamine-derived peptides: Current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]

- 4. cris.unibo.it [cris.unibo.it]

- 5. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]

- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. [PDF] Peptide Synthesis and Applications | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine for Advanced Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, a specialty amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Addressed to an audience of researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, its strategic application in solid-phase peptide synthesis (SPPS), and critical safety and handling protocols. By elucidating the causality behind experimental choices and providing validated procedural frameworks, this guide serves as an essential resource for leveraging this reagent to its full potential in a research and development setting.

Introduction and Strategic Importance

This compound is a derivative of L-homoglutamine where both the alpha-amino group (Nα or N2) and the side-chain amino group (Nδ or N6) are protected by benzyloxycarbonyl (Cbz or Z) groups. Homoglutamine, a homologue of glutamine with an additional methylene group in its side chain, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its incorporation into peptide backbones can impart unique conformational properties, enhance metabolic stability, and modulate biological activity.

The dual Cbz protection strategy is fundamental to its utility. The Cbz groups are stable under the basic conditions typically used for Fmoc-group removal in standard SPPS cycles but can be cleanly removed under specific reductive conditions (e.g., catalytic hydrogenation). This orthogonality allows for the selective deprotection of other residues in the peptide chain while the homoglutamine amines remain shielded, preventing unwanted side reactions and enabling the synthesis of well-defined, complex peptide architectures.

Physicochemical Properties

A precise understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis, including solubility, stability, and reaction kinetics.

| Property | Value | Source(s) |

| CAS Number | 88462-80-0 | [1] |

| Molecular Formula | C₂₂H₂₄N₂O₇ | [1] |

| Molecular Weight | 428.44 g/mol | [1] |

| Appearance | Typically a white to off-white solid/powder. | Inferred from related compounds |

| Solubility | Soluble in chloroform and methanol. Expected solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). | [2] |

| Storage | Recommended to be stored refrigerated, tightly sealed in a dry, well-ventilated place. | Inferred from related compounds[2] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. The dual Cbz protection ensures that both amino functionalities are inert during the iterative coupling and deprotection cycles of the growing peptide chain.

The Causality of Protection and Coupling

In modern SPPS, the most common strategy is Fmoc/tBu, where the temporary Nα-protecting group (Fmoc) is removed with a base (like piperidine), and acid-labile groups (like tBu, Boc, Trt) are used for side-chain protection, which are removed at the final cleavage step with strong acid (like Trifluoroacetic Acid, TFA).

The Cbz group does not fit neatly into this scheme as it is stable to both piperidine and TFA. This unique stability is precisely its advantage. It allows the Cbz-protected homoglutamine to be incorporated into a peptide, which can then be cleaved from the resin with its Cbz groups still intact. The resulting protected fragment can be used in further solution-phase fragment condensation, or the Cbz groups can be removed orthogonally via hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). This strategy is invaluable for creating branched peptides or for syntheses where final global deprotection with strong acid is undesirable.

Self-Validating Protocol: Amide Coupling with HATU

The following protocol describes a robust, high-efficiency coupling of this compound onto a resin-bound peptide with a free N-terminal amine. The use of HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) as the coupling reagent is recommended for its speed and ability to minimize racemization, especially for valuable or sterically hindered building blocks.

Materials:

-

Resin-bound peptide with a free N-terminus (1.0 eq)

-

This compound (3.0 eq)

-

HATU (2.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel. After swelling, drain the DMF.

-

Amino Acid Pre-activation (The "Why"): In a separate vial, dissolve this compound and HATU in a minimal volume of DMF. Add the DIPEA to this solution. Allow the mixture to stand for 1-5 minutes. This pre-activation step is critical. HATU reacts with the carboxylic acid of the amino acid derivative to form a highly reactive OAt-ester intermediate. This intermediate, not the amino acid itself, is the species that will react with the resin's N-terminal amine. Performing this step separately ensures the activated species is readily available for rapid and efficient coupling, minimizing potential side reactions on the resin.

-

Coupling Reaction: Add the activated amino acid solution to the swollen, drained resin. Agitate the mixture at room temperature.

-

Monitoring for Completion (Self-Validation): The reaction progress should be monitored to ensure it has gone to completion. The Kaiser test is a reliable qualitative method for detecting free primary amines.

-

After 45-60 minutes, take a small sample of resin beads.

-

Wash the beads thoroughly with DMF, then ethanol.

-

Perform the Kaiser test. A negative result (beads remain yellow) indicates the absence of free primary amines and thus, a complete coupling reaction.

-

This step is a self-validating checkpoint. If the test is positive (beads turn blue), it indicates incomplete coupling. The reaction should be allowed to proceed longer, or a second coupling (double-coupling) may be necessary. Proceeding without a negative Kaiser test risks deletion sequences in the final peptide.

-

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x Dichloromethane (DCM), 3x DMF. The resin is now ready for the next deprotection and coupling cycle.

Experimental Workflow Diagram

Caption: Workflow for the coupling of Cbz-protected homoglutamine in SPPS.

Safety, Handling, and Risk Mitigation

While a specific Safety Data Sheet (SDS) for this compound (CAS 88462-80-0) is not widely available, a robust safety protocol can be synthesized from data on structurally analogous compounds, such as other benzyloxycarbonyl-protected amino acids.[2][3] The primary hazards are associated with fine dust inhalation and contact with skin and eyes.

Hazard Assessment and PPE

Based on available data for similar compounds, this product is not classified as hazardous under normal conditions.[2][3] However, as a matter of good laboratory practice, it should be handled as a potentially irritating chemical.

| Hazard Category | Mitigation Protocol |

| Inhalation | Handle in a well-ventilated area or in a chemical fume hood to avoid breathing dust. |

| Skin Contact | Wear nitrile gloves and a lab coat. In case of contact, wash the affected area immediately with soap and plenty of water.[3] |

| Eye Contact | Wear safety glasses with side shields or goggles. In case of contact, rinse cautiously with water for several minutes.[3] |

| Ingestion | Do not eat, drink, or smoke when using this product. If ingested, rinse mouth and seek medical attention if feeling unwell. |

First Aid and Emergency Response

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Refrigeration is recommended for long-term stability.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.

Logical Safety Assessment Workflow

Caption: Decision workflow for safe handling of chemical reagents.

Conclusion

This compound is a highly specialized and valuable reagent for the synthesis of advanced peptides. Its unique orthogonal protection scheme enables synthetic strategies that are difficult or impossible to achieve with standard Fmoc/tBu or Boc/Bzl chemistries alone. By understanding its properties, employing validated coupling protocols with built-in checkpoints like the Kaiser test, and adhering to rigorous safety standards, researchers can confidently and effectively incorporate this building block into their synthetic targets, advancing the frontiers of drug discovery and biochemical research.

References

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

Sources

Literature review of L-homoglutamine and its protected derivatives.

An In-Depth Technical Guide to L-Homoglutamine and Its Protected Derivatives for Researchers and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction: Beyond the Canonical Twenty - The Significance of L-Homoglutamine

In the landscape of peptide chemistry and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the rational design of peptidomimetics and novel therapeutics with enhanced stability, modified conformational properties, and tailored biological activity. Among these, L-homoglutamine (Hgn), the higher homolog of L-glutamine, has emerged as a valuable tool for researchers.[1]

Structurally, L-homoglutamine is characterized by an additional methylene group in its side chain compared to L-glutamine. This seemingly minor extension has significant implications, altering the spatial arrangement and flexibility of the side-chain amide. When incorporated into a peptide sequence, this modification can influence secondary structure, receptor binding affinity, and enzymatic stability. L-Homoglutamine serves as a glutamine analog and has been explored for its role in protein synthesis and its potential as an inhibitor of enzymes like collagenase.[2][3] This guide provides a comprehensive technical overview of L-homoglutamine, detailing its synthesis, the rationale and application of its protected derivatives, and its utility in modern drug development.

Core Synthesis of L-Homoglutamine

The synthesis of L-homoglutamine is not as straightforward as its canonical counterpart, L-glutamine, which is readily produced via fermentation.[4] Chemical synthesis is the primary route, often starting from more common amino acids. A well-established and cost-effective method involves the oxidative transformation of an inexpensive precursor, N-α-benzyloxycarbonyl-L-lysine (Z-Lys-OH).

The key to this synthesis is the selective oxidation of the ε-methylene group of the lysine side chain into a primary amide. This transformation can be effectively achieved using potassium permanganate (KMnO₄) in an aqueous solution.[1] The benzyloxycarbonyl (Z or Cbz) group serves the dual purpose of protecting the α-amino group during oxidation and directing the reaction.

Caption: Synthesis of L-homoglutamine from Z-L-lysine.

The Imperative of Protection: Synthesizing Derivatives for Peptide Chemistry

In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the reactive functional groups on amino acid side chains must be masked with temporary protecting groups.[5][6] This prevents undesirable side reactions during peptide chain elongation, ensuring the fidelity of the final sequence.[5] For L-homoglutamine, the primary sites requiring protection are the α-amino group and, in some cases, the side-chain amide.

The choice of α-amino protecting group dictates the overall synthetic strategy. The two dominant strategies in SPPS are Fmoc/tBu and Boc/Bn chemistry, named after the primary N-α-protecting groups used.[6]

N-α-Protected L-Homoglutamine Derivatives

The synthesis of N-α-protected derivatives is crucial for their use as building blocks in SPPS. These derivatives are designed for stability during coupling reactions and selective removal under specific conditions.

1. Fmoc-L-homoglutamine (Fmoc-Hgn-OH)

The fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal SPPS. It is stable to the acidic conditions used for side-chain deprotection and cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine in DMF.[7]

Fmoc-L-homoglutamine is an essential reagent for incorporating Hgn into peptides using the Fmoc strategy.[1] Its synthesis can be achieved from Z-L-homoglutamine by first removing the Z-group via hydrogenolysis and then reacting the free amine with an Fmoc-donating reagent like Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester).[1] Alternatively, a more direct route involves introducing the Fmoc group onto Z-L-homoglutamine first, followed by the selective acidolytic removal of the Z group.[1] This derivative is valued for its good solubility, making it suitable for continuous-flow peptide synthesis.[1]

2. Boc-L-homoglutamine (Boc-Hgn-OH)

The tert-butyloxycarbonyl (Boc) group represents the classical approach to SPPS.[8] It is stable to the basic conditions used for neutralization steps but is cleaved by moderate acids, such as trifluoroacetic acid (TFA).[8] Boc-protected amino acids remain widely used, especially for synthesizing complex or lengthy peptides. The synthesis of Boc-L-homoglutamine involves reacting L-homoglutamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[9] This derivative is a key component for researchers employing the Boc SPPS strategy.[10][11]

3. Cbz-L-homoglutamine (Z-Hgn-OH)

The benzyloxycarbonyl (Cbz or Z) group is a versatile protecting group, particularly in solution-phase peptide synthesis.[12] It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, and is typically cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[13] As seen in the synthesis of the parent amino acid, Z-L-homoglutamine is a key intermediate.[1]

Caption: L-Homoglutamine and its key N-α-protected derivatives.

Side-Chain Protection: Preventing Undesired Reactions

While the side-chain amide of glutamine is often protected (e.g., with a trityl group) to prevent dehydration to a nitrile or pyroglutamate formation during activation, this is less frequently required for homoglutamine.[7] However, for particularly sensitive sequences or demanding coupling conditions, side-chain protection can be advantageous. The trityl (Trt) group is a common choice, offering acid-labile protection compatible with the Fmoc strategy.[14]

Applications in Drug Development and Research

The incorporation of L-homoglutamine into peptides is a powerful strategy for developing novel therapeutics and research tools.

-

Peptide Synthesis and Peptidomimetics : As a building block, L-homoglutamine allows for the creation of peptide analogues with modified properties.[15] It has been successfully incorporated into analogues of oxytocin, vasopressin, and substance P, resulting in compounds with interesting and potent biological activities.[1]

-

Enhanced Stability : The longer side chain can sterically hinder cleavage by proteases, potentially increasing the in vivo half-life of a peptide therapeutic.

-

Conformational Probes : Replacing glutamine with homoglutamine can alter the conformational landscape of a peptide, providing valuable insights into structure-activity relationships (SAR).

-

Drug Development : Protected L-homoglutamine derivatives are crucial in the synthesis of complex peptide-based drugs.[10][14][15] They facilitate the development of therapeutics targeting specific biological pathways with improved efficacy and pharmacokinetic profiles.[10][15]

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| L-Homoglutamine | C₆H₁₂N₂O₃ | 160.17[2] | 174[2] | A glutamine analog.[3] |

| Fmoc-L-Hgn-OH | C₂₁H₂₂N₂O₅ | 382.41 | - | Key reagent for Fmoc-SPPS.[15] |

| Boc-L-Hgn-OH | C₁₁H₂₀N₂O₅ | 260.29 | - | Used in Boc-SPPS.[10] |

| Cbz-L-Gln-OH | C₁₃H₁₆N₂O₅ | 280.28[16] | 134[16] | Data for Gln shown for comparison. |

Experimental Protocols

The following protocols are synthesized from established methodologies to provide a practical guide for the synthesis of L-homoglutamine and its Fmoc-protected derivative.

Protocol 1: Synthesis of N-α-Cbz-L-homoglutamine from N-α-Cbz-L-lysine

This protocol is adapted from the permanganate oxidation method.[1]

-

Dissolution : Dissolve N-α-Cbz-L-lysine (1.0 eq) in deionized water. Adjust the pH to approximately 10-11 with a suitable base (e.g., NaOH solution) to ensure the starting material is fully dissolved.

-

Oxidation : Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of potassium permanganate (KMnO₄, ~4.0 eq) in water dropwise over several hours, maintaining the temperature below 5 °C. Monitor the reaction by TLC.

-

Quenching : Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears and the brown manganese dioxide precipitate is dissolved.

-

Acidification & Extraction : Acidify the clear solution to pH 2-3 with a strong acid (e.g., HCl). Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, N-α-Cbz-L-homoglutamine, can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Fmoc-L-homoglutamine-OH

This protocol describes the Fmoc protection of L-homoglutamine.

-

Preparation : Synthesize L-homoglutamine by removing the Cbz group from N-α-Cbz-L-homoglutamine via catalytic hydrogenolysis (H₂ gas, 10% Pd/C catalyst in a solvent like methanol or acetic acid).

-

Fmoc Introduction : Dissolve the resulting L-homoglutamine (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool the solution to 0 °C.

-

Reaction : Add a solution of Fmoc-OSu (1.1 eq) in a suitable solvent like acetone or dioxane dropwise. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Workup : Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

-

Isolation : Acidify the aqueous layer to pH 2 with cold 1 M HCl. A white precipitate of Fmoc-L-homoglutamine-OH will form.

-

Purification : Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

References

- THE EFFICIENT SYNTHESIS OF FMOC-L-HOMOGLUTAMINE. (n.d.). Google Scholar.

- Fmoc-L-β-homoglutamine. (n.d.). Chem-Impex.

- L-Homoglutamine | 7433-32-1 | FH23847. (n.d.). Biosynth.

- Fmoc-Nγ-trityl-L-β-homoglutamine. (n.d.). Chem-Impex.

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)adipamic acid. (n.d.). BOC Sciences.

- Nβ-Boc-L-β-homoglutamina. (n.d.). Chem-Impex.

- Cbz-L-glutamine | 2650-64-8 | FC39401. (n.d.). Biosynth.

- Cbz-L-glutamine. (n.d.). CymitQuimica.

- Nβ-Boc-L-β-homoglutamine. (n.d.). Chem-Impex.

- L-Homoglutamine | CAS 7433-32-1. (n.d.). Santa Cruz Biotechnology.

- Chang, R. W. H., & Barker, N. G. (1957). Synthesis of l-glutamine from l-glutamic acid. U.S. Patent No. 2,810,754. Washington, DC: U.S.

- N-Cbz-L-glutamine methyl ester. (n.d.). Smolecule.

- An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. (2025). PMC. NIH.

- Process for synthesis of L-glutamine. (n.d.). Google Patents.

- Boc-L-Amino Acids for Peptide Synthesis. (n.d.). AAPPTec.

- A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.

- Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers. (n.d.). Qingdao Fengchen Technology and Trade Co., Ltd.

- Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis. (n.d.). Alfa Chemistry.

- Glutamic acid. (2024, December 23). In Wikipedia.

- CBZ Amino Acid Derivatives. (n.d.). Spectrum Chemical.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. L-Homoglutamine | 7433-32-1 | FH23847 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. Glutamic acid - Wikipedia [en.wikipedia.org]

- 5. alfachemic.com [alfachemic.com]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Buy N-Cbz-L-glutamine methyl ester [smolecule.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Cbz-L-glutamine | 2650-64-8 | FC39401 | Biosynth [biosynth.com]

The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the art of peptide synthesis, has been instrumental in advancing peptide chemistry and drug development for nearly a century.[1] Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first widely effective method for the reversible protection of amine functionalities, enabling the controlled, sequential assembly of amino acids into peptides.[1][2][3] This guide provides a comprehensive technical overview of the Cbz group, detailing its underlying chemistry, robust protection and deprotection methodologies, strategic applications, and its enduring relevance in modern organic synthesis. We will explore the causality behind experimental choices, present validated protocols, and offer quantitative comparisons to equip researchers with field-proven insights.

A Historical Breakthrough in Peptide Chemistry

Before the 1930s, the synthesis of peptides with a defined sequence was a significant hurdle. The primary challenge was the inherent nucleophilicity of the α-amino group of an amino acid, which could uncontrollably react with the activated carboxyl group of another, leading to polymerization and a complex mixture of products. The innovation by Bergmann and Zervas was to introduce the benzyloxycarbonyl group as a temporary "mask" for the amine.[1][2] By converting the highly reactive amine into a significantly less nucleophilic carbamate, they could achieve selective peptide bond formation at the carboxylic acid terminus without the risk of self-condensation.[4] The genius of their approach lay in the Cbz group's dual nature: it is robust enough to withstand the conditions of peptide coupling, yet it can be cleanly removed under mild conditions that leave the newly formed peptide bond intact.[4]

The Chemistry of the Cbz Protecting Group

The utility of the Cbz group stems from its unique electronic and structural properties. The protection of an amine with benzyl chloroformate transforms it into a carbamate, where the nitrogen lone pair is delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity and basicity.[5][6][7]

Key Characteristics:

-

Robust Stability : Cbz-protected amines are stable across a wide range of conditions, including basic and mildly acidic media, which provides flexibility for subsequent synthetic modifications.[4][7]

-

Ease of Introduction : The protection reaction with benzyl chloroformate is typically a high-yielding process that proceeds under mild conditions.[4][8]

-

Facile Removal : The group is most commonly cleaved by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[4][9]

-

Crystallinity : The introduction of the aromatic Cbz group often imparts crystallinity to the protected amino acid or peptide fragment, which greatly facilitates purification by recrystallization.[7][8]

Mechanism of Protection: The Schotten-Baumann Reaction

The standard method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions, a classic example of a Schotten-Baumann reaction.[4][5] The mechanism involves the nucleophilic attack of the deprotonated amino acid on the electrophilic carbonyl carbon of benzyl chloroformate.[9] A base, such as sodium carbonate or sodium hydroxide, is essential to neutralize the hydrochloric acid generated during the reaction and to maintain a pH between 8 and 10.[8] This pH control is critical: a lower pH can lead to the decomposition of Cbz-Cl, while a higher pH increases the risk of amino acid racemization.[8]

Core Methodologies: Protection and Deprotection Protocols

The successful application of the Cbz group hinges on efficient and reliable experimental procedures for its introduction and removal.

Protocol 1: Cbz Protection of a Generic Amino Acid

This protocol describes a standard Schotten-Baumann procedure for the N-protection of an amino acid.[4][10]

Materials:

-

Amino Acid (1.0 eq)

-

2N Sodium Hydroxide (or 1M Sodium Carbonate)

-

Benzyl Chloroformate (Cbz-Cl, ~1.1 eq)

-

Diethyl Ether or Dichloromethane

-

2N Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Dissolution: In a flask cooled in an ice bath (0-5 °C), dissolve the amino acid (1.0 eq) in an aqueous solution of 2N NaOH (approx. 2.5-3.0 eq).

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. If necessary, add additional base concurrently to maintain an alkaline pH.[10]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).

-

Work-up (Wash): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volumes) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 2N HCl. The Cbz-protected amino acid, being less water-soluble, will often precipitate as a white solid or oil.

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield the pure Cbz-protected amino acid.[10]

Quantitative Data: Representative Yields for Cbz Protection

The efficiency of Cbz protection is generally high, although yields can vary depending on the specific amino acid and the reaction scale.

| Amino Acid | Typical Recrystallized Yield | Reference |

| L-Alanine | ~73% | [10] |

| Glycine | >90% | Representative |

| L-Phenylalanine | >85% | Representative |

| N-methyl-L-alanine | >80% | [11] |

Deprotection Strategies

The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other sensitive functional groups in the molecule.

This is the most common and mildest method for Cbz cleavage.[5][9] The reaction proceeds via the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen gas. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as the sole byproducts.[9][10]

Conclusion

Despite the development of numerous other protecting groups and the rise of automated solid-phase synthesis, the benzyloxycarbonyl group remains a highly relevant and powerful tool in the arsenal of the synthetic chemist. [7]Its straightforward introduction, robust stability, predictable reactivity, and unique cleavage mechanism ensure its continued application in academic research and the industrial production of pharmaceuticals. A thorough understanding of the principles and protocols detailed in this guide is essential for leveraging the full potential of this enduring guardian of the amino group.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Wikipedia. Benzyl chloroformate. Available at: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

-

Alemán, C. et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Gowda, D. C. et al. (2000). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39(1), 504-508. Available at: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups (Stability). Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available at: [Link]

-

Anantharamaiah, G. M. & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, 5, 490-491. Available at: [Link]

-

Scientific Update. To Deprotect and Serve. Available at: [Link]

-

Roy, S. et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-6. Available at: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

-

ResearchGate. Representative ¹³C‐NMR spectra of Cbz protected and deprotected.... Available at: [Link]

-

ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]

-

ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. Available at: [Link]

-

ResearchGate. Uber ein allgemeies Verfahren der Peptid-Synthese. Available at: [Link]

-

Reddit. Protecting groups in organic synthesis?!. Available at: [Link]

-

The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

National Institutes of Health. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available at: [Link]

-

MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Incorporation of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine into peptide sequences. As a non-standard amino acid, homoglutamine offers unique structural possibilities for designing novel peptides and peptidomimetics. The dual benzyloxycarbonyl (Cbz) protection on both the α-amino and ε-amino groups necessitates specific strategic considerations in both solid-phase and solution-phase peptide synthesis. These application notes detail the chemical properties of this derivative, recommend optimal coupling conditions, and provide robust protocols for its use, including deprotection strategies and methods to mitigate common side reactions.

Introduction: The Significance of Homoglutamine in Peptide Design

Homoglutamine, a higher homolog of glutamine, introduces an additional methylene group into the side chain, altering the spatial arrangement and conformational flexibility of the resulting peptide. This modification can be instrumental in modulating biological activity, improving metabolic stability, and fine-tuning the pharmacokinetic profile of peptide-based therapeutics. The use of this compound provides a stable, protected building block for the controlled, stepwise synthesis of these modified peptides. The benzyloxycarbonyl (Cbz or Z) protecting group is a classic urethane-type protection, well-established in peptide chemistry for its stability under a range of conditions and its susceptibility to specific deprotection methods.[1][2]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₂₂H₂₄N₂O₇[3] |

| Molecular Weight | 428.44 g/mol [3] |

| CAS Number | 88462-80-0[3][4][5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, NMP, and DCM; sparingly soluble in methanol and ethanol. |

Core Principles and Strategic Considerations

The successful incorporation of this compound hinges on a clear understanding of the Cbz protecting group's chemistry and the potential challenges associated with this specific amino acid derivative.

The Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group is typically introduced by reacting the amino group with benzyl chloroformate under basic conditions.[6][7] It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the mildly acidic conditions used for Boc deprotection, making it orthogonal to these common protecting group strategies in solid-phase peptide synthesis (SPPS).[8]

Deprotection of the Cbz group is most commonly achieved through:

-

Catalytic Hydrogenolysis: This is a mild and efficient method involving hydrogen gas and a palladium catalyst (e.g., 10% Pd/C).[6][7][8] The reaction proceeds by cleavage of the benzyl-oxygen bond, releasing toluene and carbon dioxide.[8]

-

Acidolysis: Strong acids such as HBr in acetic acid can also cleave the Cbz group.[6] However, this method is harsh and can lead to side reactions, making it less suitable for complex peptides with acid-labile side chains.[8]

Challenges in Incorporating this compound

-